molecular formula C10H10FN B1450193 6-Fluoro-3,7-dimethyl-1H-indole CAS No. 1360948-73-7

6-Fluoro-3,7-dimethyl-1H-indole

Cat. No.: B1450193
CAS No.: 1360948-73-7
M. Wt: 163.19 g/mol
InChI Key: KLHCJQQOJJLIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability.

Chemical Reactions Analysis

6-Fluoro-3,7-dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-Fluoro-3,7-dimethyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3,7-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to specific receptors, while the methyl groups can increase its lipophilicity, improving its ability to cross cell membranes. These modifications can lead to increased biological activity and specificity .

Comparison with Similar Compounds

6-Fluoro-3,7-dimethyl-1H-indole can be compared with other indole derivatives such as:

The unique combination of fluorine and methyl groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-fluoro-3,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHCJQQOJJLIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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